4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-12-14-5-7-15(8-6-14)19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVGRVGVVQFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirocyclic skeleton with moderate enantioselectivity. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are involved in bacterial replication and cell cycle regulation, respectively . These interactions can lead to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile include other spirocyclic oxindoles and chromene derivatives. For example:
2’-Oxospiro[chromene-4,3’-indoline]-3-carbonitrile: This compound shares a similar spirocyclic core and exhibits comparable biological activities.
Spiro[indoline-3,3’-pyrazoline]-2-ones: These compounds also feature a spirocyclic structure and are known for their diverse pharmacological properties. The uniqueness of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile lies in its specific combination of functional groups and its potential for targeted biological activity.
Biological Activity
4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements of chroman and pyrrolidine, contributing to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 304.33 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.
- Antioxidant Activity : The presence of the chroman moiety suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against certain bacterial strains. |
| Neuroprotective | Potentially protects neuronal cells from degeneration. |
| Antioxidant | Reduces oxidative stress markers in cellular models. |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Neuroprotective Effects :
- Antimicrobial Properties :
Q & A
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina predicts binding modes with enzymes (e.g., kinases or proteases). Docking scores correlate with experimental IC₅₀ values in spiro-pyrrolidine analogs .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like root-mean-square deviation (RMSD) validate binding poses .
- Quantitative Structure-Activity Relationship (QSAR) : Models based on Hammett constants or LogP values optimize substituent selection for enhanced activity .
How should discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed methodologically?
Advanced Research Question
Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) .
- Cross-validation : Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) .
- Purity verification : Re-test compounds after HPLC purification to exclude degradation products .
What strategies can be employed to study the structure-activity relationship (SAR) of derivatives of this compound?
Advanced Research Question
- Functional group substitution : Replace the benzonitrile with cyanoamide or modify the pyrrolidin ring’s substituents. For example, chlorophenyl groups enhanced NF-κB inhibition by 40% in analogs .
- Bioisosteric replacement : Swap the chroman oxygen with sulfur to assess metabolic stability .
- In vitro testing : Prioritize derivatives with >80% purity in dose-response assays (0.1–100 µM range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
